molecular formula C21H19N3O3S B2839776 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide CAS No. 903286-79-3

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2839776
CAS No.: 903286-79-3
M. Wt: 393.46
InChI Key: XVVIXCUVJPWWHJ-UHFFFAOYSA-N
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Description

“N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide” is a complex organic compound that features an indoline moiety, a thiophene ring, and a nitrobenzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide” would likely involve multiple steps:

    Formation of the indoline moiety: This could be achieved through the reduction of indole derivatives.

    Introduction of the thiophene ring: This might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the nitrobenzamide group: This could be done through an amide coupling reaction using a nitrobenzoic acid derivative and an appropriate amine.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the indoline or thiophene rings.

    Reduction: The nitro group could be reduced to an amine under appropriate conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Oxidized derivatives of the indoline or thiophene rings.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

This compound could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways due to its structural complexity.

    Medicine: Possible therapeutic applications if it exhibits biological activity.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on its biological target. If it acts on enzymes, it might inhibit or activate them by binding to the active site. If it interacts with receptors, it could mimic or block natural ligands, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(indolin-1-yl)ethyl)-2-nitrobenzamide
  • N-(2-(thiophen-2-yl)ethyl)-2-nitrobenzamide
  • N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Uniqueness

The presence of both indoline and thiophene rings in “N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide” might confer unique electronic properties, making it distinct from similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-21(16-7-2-4-9-18(16)24(26)27)22-14-19(20-10-5-13-28-20)23-12-11-15-6-1-3-8-17(15)23/h1-10,13,19H,11-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVIXCUVJPWWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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